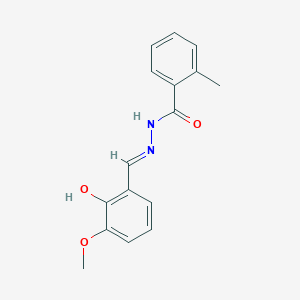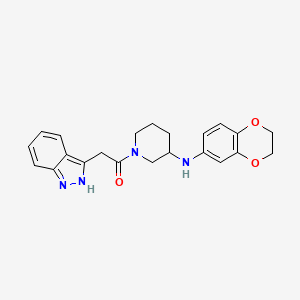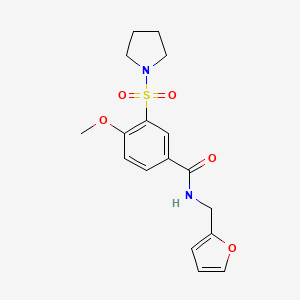![molecular formula C15H23NO6 B6025964 N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate, commonly known as Mexedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties. Mexedrone has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mecanismo De Acción
Mexedrone acts as a reuptake inhibitor of the monoamine transporters, including dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, resulting in an increase in their extracellular levels. This leads to an increase in the activity of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
Mexedrone has been shown to have both stimulant and anxiolytic effects in animal models. It increases the release of dopamine and norepinephrine in the brain, resulting in increased alertness, focus, and energy. Mexedrone also has anxiolytic effects, reducing anxiety and stress levels in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mexedrone has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a similar mechanism of action to other stimulants, making it a useful tool for investigating the effects of these substances on the brain. However, Mexedrone has some limitations, including its potential for abuse and dependence, which may limit its use in clinical research.
Direcciones Futuras
There are several future directions for research on Mexedrone. One potential avenue is investigating its potential as a treatment for depression and anxiety disorders. Mexedrone has been shown to have anxiolytic and antidepressant effects in animal models, and further research could explore its potential as a therapeutic agent. Another direction for research is investigating the long-term effects of Mexedrone use, including its potential for addiction and dependence. Finally, further research could explore the potential of Mexedrone as a tool for understanding the mechanisms of action of other stimulants and their effects on the brain.
Métodos De Síntesis
Mexedrone is synthesized from 4-methoxyphenylacetic acid, which is converted into its corresponding acid chloride. The acid chloride is then reacted with 2-(ethylamino)ethanol to obtain N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine. The product is further purified by recrystallization and treated with oxalic acid to obtain Mexedrone oxalate.
Aplicaciones Científicas De Investigación
Mexedrone has been used in scientific research to investigate its potential as a treatment for various medical conditions. Studies have shown that Mexedrone has a similar mechanism of action to other stimulants, such as amphetamines and cocaine, and can increase the release of dopamine and norepinephrine in the brain. Mexedrone has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-13(2,3)14-9-10-16-12-7-5-11(15-4)6-8-12;3-1(4)2(5)6/h5-8,14H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYARDIKTXDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6025884.png)
![5-[(3-hydroxy-1-piperidinyl)methyl]-N-[2-(2-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6025891.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-propyl-3-thiophenecarboxamide](/img/structure/B6025917.png)
![7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6025921.png)

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)
